5-bromo-1H-indole-6-carbonitrile
Overview
Description
5-Bromo-1H-indole-6-carbonitrile is an organic compound belonging to the indole family, characterized by a bromine atom at the 5th position and a nitrile group at the 6th position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-6-carbonitrile typically involves the bromination of 1H-indole-6-carbonitrile. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) chloride . The reaction is carried out in a solvent like methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the bromine atom with other groups.
Iron(III) Chloride: Acts as a catalyst in the bromination process.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-1H-indole-6-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1H-Indole-6-carbonitrile: Lacks the bromine atom, affecting its biological activity and reactivity.
Uniqueness
5-Bromo-1H-indole-6-carbonitrile is unique due to the presence of both the bromine atom and nitrile group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
5-bromo-1H-indole-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZRTSRDAYQVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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